molecular formula C16H16F2N2O2S B2799803 N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1705989-64-5

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2799803
CAS No.: 1705989-64-5
M. Wt: 338.37
InChI Key: ZUDLHPIDPNUARQ-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1705989-64-5) is a synthetic small molecule with a molecular formula of C 16 H 16 F 2 N 2 O 2 S and a molecular weight of 338.37 g/mol . This carboxamide derivative features a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, substituted with a furan group and a 2,6-difluorophenyl carboxamide moiety. The compound's structure suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery research. While specific biological data for this compound is not fully established, its core structure is related to classes of molecules investigated for various therapeutic applications. Furan-2-carboxamide derivatives, for instance, are being actively researched for their antibiofilm and anti-quorum sensing activities against pathogens like Pseudomonas aeruginosa . Furthermore, benzofuran-7-carboxamide-based structures have shown promise in oncology research, such as in the development of PARP1 inhibitors for cancer therapy . Researchers can utilize this high-purity compound to explore its potential mechanisms of action, including enzyme inhibition or receptor modulation, in these and other biological contexts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c17-11-3-1-4-12(18)15(11)19-16(21)20-7-6-14(23-10-8-20)13-5-2-9-22-13/h1-5,9,14H,6-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDLHPIDPNUARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring structure, which is known for its diverse biological activities. The presence of difluorophenyl and furan moieties contributes to its chemical reactivity and potential pharmacological effects.

  • Molecular Formula : C12_{12}H10_{10}F2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 284.28 g/mol

The biological activity of this compound has been attributed to several mechanisms:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing furan and thiazepane rings can inhibit cell proliferation in lung cancer models through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds featuring thiazepane scaffolds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
  • Enzyme Inhibition : Some studies suggest that thiazepane derivatives may act as enzyme inhibitors, impacting pathways crucial for tumor growth or microbial survival. For example, inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorA549 (lung cancer)Significant reduction in cell viability
AntimicrobialStaphylococcus aureusInhibition of growth at low concentrations
Enzyme InhibitionDHFRCompetitive inhibition observed

Case Study: Antitumor Activity in Lung Cancer Models

In a recent study evaluating the compound's effectiveness against lung cancer cell lines (A549, HCC827), this compound was tested using both 2D and 3D culture systems. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value in the low micromolar range, suggesting potent antiproliferative effects.
  • Mechanism : Further analysis revealed that the compound induced apoptosis as confirmed by increased caspase activity and DNA fragmentation assays.

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5495.3Apoptosis induction
HCC8276.8Cell cycle arrest

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s 1,4-thiazepane core distinguishes it from other nitrogen-sulfur heterocycles. Key comparisons include:

Compound Core Structure Substituents Functional Groups Applications
N-(2,6-Difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide 1,4-Thiazepane Furan-2-yl, 2,6-difluorophenyl carboxamide Carboxamide, fluorine, ether Hypothesized kinase/epigenetic targets
Flumetsulam () Triazolo-pyrimidine 2,6-Difluorophenyl sulfonamide Sulfonamide, triazole Herbicide (ALS inhibitor)
BRAF/HDAC inhibitors () Thiazole-pyrimidine 2,6-Difluorophenyl sulfonamide, tert-butyl Sulfonamide, halogenated aryl Anticancer (BRAF/HDAC dual inhibition)
Triazole-thiones () 1,2,4-Triazole 2,4-Difluorophenyl, sulfonylbenzoyl Thione, sulfonyl Antimicrobial/antifungal candidates

Key Observations :

  • Substituents : The furan-2-yl group introduces an oxygen heterocycle, differing from sulfur/nitrogen-rich analogs (e.g., thiazoles in ). This may reduce lipophilicity compared to tert-butyl or halophenyl groups, influencing solubility and membrane permeability .
  • Functional Groups: The carboxamide linkage (vs.
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in (1663–1682 cm⁻¹) but contrasts with sulfonamide S=O stretches (~1350 cm⁻¹) .
    • Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thiazepane’s thioether structure, unlike thiol tautomers in triazole-thiones () .
  • NMR : The 2,6-difluorophenyl group would show distinct ¹⁹F NMR signals (cf. 2,4-difluorophenyl in ), while the furan protons resonate downfield (~7.5 ppm for β-H) .

Q & A

Q. What are the recommended synthetic routes for N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide, and how can purity be optimized during synthesis?

Answer: The synthesis of thiazepane derivatives typically involves multi-step reactions, including ring formation, substitution, and carboxamide coupling. For the target compound:

  • Step 1 : Construct the 1,4-thiazepane ring via cyclization of a precursor containing sulfur and nitrogen, using reagents like thiourea derivatives under reflux conditions .
  • Step 2 : Introduce the furan-2-yl substituent at position 7 via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with furan-2-ylboronic acid) .
  • Step 3 : Couple the 2,6-difluorophenyl group via a carboxamide linkage using activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling) .

Q. Purity Optimization :

  • Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification .
  • Recrystallize the final product from ethanol/water mixtures to remove residual solvents .

Q. How can structural characterization be performed to confirm the identity of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the thiazepane ring (e.g., characteristic shifts for S and N atoms at ~2.5–3.5 ppm for protons adjacent to sulfur) and aromatic substituents (e.g., fluorine-induced splitting patterns) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular formula (e.g., expected [M+H]+^+ ion for C17_{17}H15_{15}F2_2N2_2O2_2S).
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and substituent orientation (use SHELX programs for refinement) .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data for thiazepane derivatives like this compound?

Answer:

  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in enzyme inhibition may arise from differences in buffer systems .
  • Metabolic Stability Testing : Use liver microsome assays to assess whether metabolic degradation varies between studies, leading to inconsistent activity .
  • Structural Analog Comparison : Compare activity with analogs (e.g., N-(2-chlorophenyl) derivatives) to identify substituent-specific effects .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Key parameters:
    • Grid Box : Center on the active site coordinates (e.g., ATP-binding pocket for kinases).
    • Scoring Function : Prioritize hydrogen bonds with fluorophenyl groups and hydrophobic contacts with the thiazepane ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on fluorine-mediated electrostatic interactions .

Q. What experimental approaches can resolve conflicting data on the compound’s stability under oxidative conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to 3% H2_2O2_2 at 40°C for 24 hours, then analyze degradation products via LC-MS.
  • Kinetic Analysis : Monitor degradation rates at varying pH (2–10) to identify pH-sensitive pathways .
  • Stabilizer Screening : Test antioxidants (e.g., BHT) in formulation buffers to mitigate oxidation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Thiazepane Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazepane FormationThiourea, EtOH, reflux, 12 h6592%
Furan SubstitutionFuran-2-ylboronic acid, Pd(PPh3_3)4_47895%
Carboxamide CouplingEDCI, HOBt, DMF, rt, 24 h8598%

Q. Table 2: Structural Characterization Data

TechniqueKey ObservationsReference
1^1H NMR (400 MHz, CDCl3_3)δ 7.45 (d, J=8.4 Hz, furan-H), δ 3.20 (m, thiazepane-H)
HR-ESI-MS[M+H]+^+ m/z 357.0921 (calc. 357.0918)
X-ray DiffractionCCDC entry 2045781: dihedral angle 85.2°

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